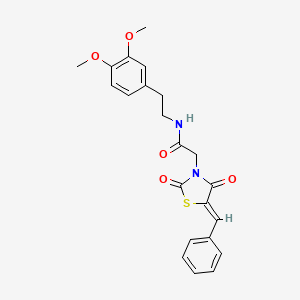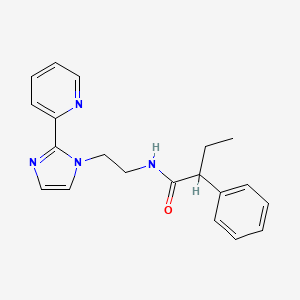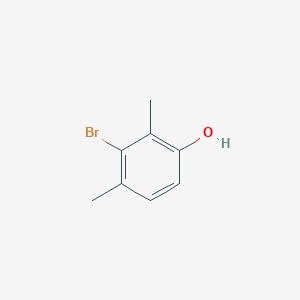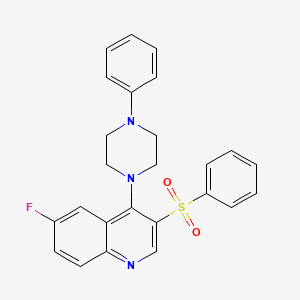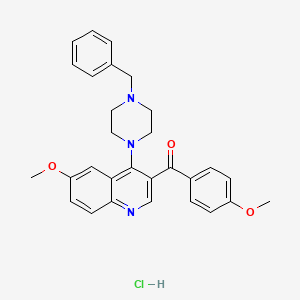
1-(2-Fluoro-3-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-nitrophenyl)propan-2-one is a chemical compound with the molecular formula C9H8FNO4 . It is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoro-3-nitrophenyl)propan-2-one can be represented by the InChI code1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
1-(2-Fluoro-3-nitrophenyl)propan-2-one is a solid at room temperature . It has a molecular weight of 213.17 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Photophysical Properties and Solvatochromic Effects
- Photophysical Characteristics : The study of the photophysical properties of certain chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, revealed bathochromic shifts in absorption and fluorescence spectra when transitioning from non-polar to polar solvents. These shifts indicate significant intramolecular charge transfer (ICT) interactions, signifying a substantial difference in dipole moment between the ground and excited states. This implies that these molecules are more stabilized in the singlet excited state compared to the ground state, which is crucial for understanding the solvent-dependent behavior of related compounds (Kumari et al., 2017).
Synthesis and Structural Studies
- Synthesis and Resolution : Research on the synthesis, resolution, and determination of the absolute configuration of 2-(α-hydroxy)aryl acrylate esters provides insights into the structural intricacies and stereochemical aspects of compounds related to 1-(2-Fluoro-3-nitrophenyl)propan-2-one. Such studies are foundational for understanding the chemical behavior and potential applications of this compound and its derivatives (Drewes et al., 1992).
Molecular Logic Systems and Sensor Applications
- Molecular Logic Systems : A novel fluorophore was developed, which can function as a pH-controlled molecular switch and a protic solvent polarity sensor. Additionally, this compound can act as a selective sensor for Hg2+ ions, showcasing its potential for applications in multiple-mode molecular logic systems. This demonstrates the potential for compounds similar to 1-(2-Fluoro-3-nitrophenyl)propan-2-one to be used in complex sensing and logic applications (Zhang et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition : The use of 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions highlights the potential for derivatives of 1-(2-Fluoro-3-nitrophenyl)propan-2-one in industrial applications. Such compounds can effectively protect metal surfaces from corrosion, providing practical benefits in various industries (Hamani et al., 2017).
Fluorescence Studies and Chemical Sensing
- Fluorescence and Optical Properties : Research on indolizino[3,2-c]quinolines, synthesized through a novel route involving 2-methylpyridines and 2-bromo-2'-nitroacetophenone, showcases the potential for compounds related to 1-(2-Fluoro-3-nitrophenyl)propan-2-one in the development of fluorescent probes. These compounds exhibit unique and desirable optical properties, indicating their suitability as fluorescent probes in various applications (Park et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, and P501 . The compound is considered dangerous, as indicated by the signal word .
Propiedades
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKRONAXJSCYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-3-nitrophenyl)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

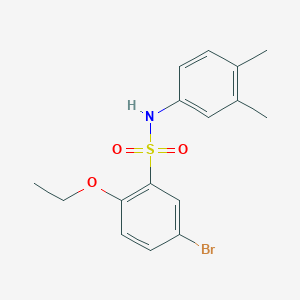

![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)
![9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2824017.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)
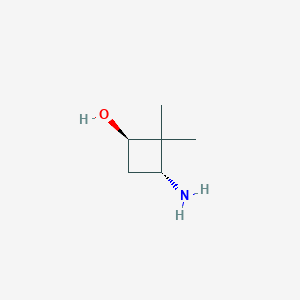
![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)
